molecular formula C9H17NO4 B044928 BOC-N-ethylglycine CAS No. 149794-10-5

BOC-N-ethylglycine

Cat. No.: B044928
CAS No.: 149794-10-5
M. Wt: 203.24 g/mol
InChI Key: SPBIXXXFDSLALC-UHFFFAOYSA-N
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Description

BOC-N-ethylglycine, also known as N-(tert-butoxycarbonyl)-N-ethylglycine, is a derivative of glycine. It is commonly used in organic synthesis, particularly in peptide synthesis, due to its ability to protect amino groups. The compound has a molecular formula of C9H17NO4 and a molecular weight of 203.24 g/mol .

Scientific Research Applications

BOC-N-ethylglycine has several applications in scientific research:

Mechanism of Action

Target of Action

BOC-N-ethylglycine is a derivative of the amino acid glycine . It is used as a building block for the synthesis of more complex pharmaceutical compounds . The primary targets of this compound are likely to be the same as those of glycine, which plays a role in the central nervous system and has a variety of functions in the body.

Safety and Hazards

BOC-N-ethylglycine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

BOC-N-ethylglycine can be synthesized through a multi-step process. One common method involves the reaction of ethyl glycinate hydrochloride with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

BOC-N-ethylglycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-5-10(6-7(11)12)8(13)14-9(2,3)4/h5-6H2,1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBIXXXFDSLALC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60514496
Record name N-(tert-Butoxycarbonyl)-N-ethylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149794-10-5
Record name N-(tert-Butoxycarbonyl)-N-ethylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Ethylglycine, N-BOC protected
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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